molecular formula C41H76N2O15 B1680011 Roxithromycin CAS No. 80214-83-1

Roxithromycin

Numéro de catalogue B1680011
Numéro CAS: 80214-83-1
Poids moléculaire: 837 g/mol
Clé InChI: RXZBMPWDPOLZGW-XMRMVWPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat respiratory tract, urinary and soft tissue infections . It is derived from erythromycin, containing the same 14-membered lactone ring, but with an N-oxime side chain attached to the ring .


Synthesis Analysis

Roxithromycin is a semi-synthetic antibiotic, meaning it is synthesized from naturally occurring compounds, in this case, erythromycin . The synthesis process involves the modification of the erythromycin molecule, specifically the addition of an N-oxime side chain .


Molecular Structure Analysis

The molecular structure of Roxithromycin is characterized by a 14-membered lactone ring, similar to erythromycin, with an N-oxime side chain . The empirical formula for Roxithromycin is C41H76N2O15 .


Chemical Reactions Analysis

Roxithromycin undergoes degradation reactions when exposed to hydroxyl radicals . The degradation products were studied using liquid chromatography and mass spectrometry, revealing that the degradation mainly occurs at the oxygen linking the lactone ring and the cladinose moiety, tertiary amine, and oxime side chain .


Physical And Chemical Properties Analysis

Roxithromycin is a poorly soluble antibacterial drug . An amorphous form of Roxithromycin has been prepared by desolvation of its chloroform solvate, and by quench cooling a melt of the crystalline monohydrated solid . This amorphous form was found to be stable in the presence of moisture with no indication of crystallization .

Applications De Recherche Scientifique

4. Interaction with Microplastics

  • Results or Outcomes : The results showed that 48-h exposure to PS (0.1 mg/L) or ROX (0.01 mg/L) alone activated the activities of CAT and GST and MDA levels. When compared with the ROX alone, the responses of GPx and MDA in D. magna co-exposed to 1-μm PS were significantly decreased, while co-exposure to 10-μm PS significantly decreased the responses of GST and MDA .

5. Enhancing Bioavailability of Antibiotics

  • Methods of Application : Through optimized access of antibiotics to their sites of action, nanocarriers can unlock the full potential of the antibiotic cargoes, extend the antimicrobial spectrum, and reduce the required dose of antibiotic while preserving efficacy .
  • Results or Outcomes : The use of an antibiotic-loaded nanocarrier is also considered a steady solution as novel molecules can be continuously developed and incorporated into the delivery platform .

6. Trophic Transfer

  • Summary of Application : The potential for trophic transfer of Roxithromycin along an experimental food chain was evaluated. This involved the green algae Scenedesmus obliquus, the water flea Daphnia magna, and the crucian carp Carassius auratus .
  • Methods of Application : The study involved determining the bioaccumulation of Roxithromycin in an experimental aquatic food chain .
  • Results or Outcomes : The study suggests that trophic transfer should be a concern for ecological risk assessments of pharmaceutical substances in aquatic food webs .

7. Post-Antibiotic Effect

  • Summary of Application : Roxithromycin, like other macrolides, displays a significant post-antibiotic effect which is dependent on the pathogens under study, the concentration of Roxithromycin, and the duration of exposure .
  • Methods of Application : The post-antibiotic effect of Roxithromycin was studied in vivo .
  • Results or Outcomes : Roxithromycin was found to be as effective or more effective than other macrolides in a wide range of infections .

Safety And Hazards

Roxithromycin is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation when handling Roxithromycin .

Propriétés

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-XMRMVWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rulide

CAS RN

80214-83-1
Record name Roxithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80214-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxithromycin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name roxithromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KOF230FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxithromycin
Reactant of Route 2
Roxithromycin
Reactant of Route 3
Roxithromycin
Reactant of Route 4
Roxithromycin
Reactant of Route 5
Roxithromycin
Reactant of Route 6
Roxithromycin

Citations

For This Compound
28,400
Citations
A Bryskier - The Journal of antimicrobial chemotherapy, 1998 - academic.oup.com
… roxithromycin is well documented and similar to that of other macrolide antibiotics. Roxithromycin … Like other macrolides, roxithromycin displays a significant post-antibiotic effect which is …
Number of citations: 99 academic.oup.com
A Markham, D Faulds - Drugs, 1994 - Springer
… who received roxithromycin in noncomparative studies. The clinical efficacy of roxithromycin was very … Roxithromycin is also an effective treatment for exacerbations of chronic bronchitis, …
Number of citations: 145 link.springer.com
RA Young, JP Gonzalez, EM Sorkin - Drugs, 1989 - Springer
Synopsis Roxithromycin is an acid-stable orally administered antibacterial macrolide structurally related to erythromycin. It has an in vitro antibacterial profile similar to that of …
Number of citations: 148 link.springer.com
JF CHANTOT, A BRYSKIER, JC GASC - The journal of antibiotics, 1986 - jstage.jst.go.jp
… Roxithromycin is a new semisynthetic macrolide in which the … in vitro antibacterial activity of roxithromycin have shown that … the in vitro antibacterial properties of roxithromycin (Fig. 1) in …
Number of citations: 135 www.jstage.jst.go.jp
SK Puri, HB Lassman - Journal of Antimicrobial Chemotherapy, 1987 - academic.oup.com
… of roxithromycin is achieved in pulmonary, prostatic, and tonsillar tissues. However, roxithromycin was … It is concluded that 150 mg roxithromycin twice daily or 300 mg once a day should …
Number of citations: 116 academic.oup.com
F Scaglione, G Rossoni - The Journal of antimicrobial …, 1998 - academic.oup.com
… The authors suggest that the activity of roxithromycin is not related to inhibition of prostaglandin synthesis. We have investigated this by testing roxithromycin in another inflammatory …
Number of citations: 213 academic.oup.com
E Gurfinkel, G Bozovich, A Daroca, E Beck, B Mautner - The Lancet, 1997 - thelancet.com
Background There is serological evidence for an association between Chlamydia pneumoniae and coronary heart disease. We investigated the hypothesis that an antichlamydial …
Number of citations: 802 www.thelancet.com
H Svanström, B Pasternak, A Hviid - Bmj, 2014 - bmj.com
… Apart from erythromycin and azithromycin, clarithromycin and roxithromycin are the only … similar to clarithromycin and roxithromycin. The indications for clarithromycin, roxithromycin, and …
Number of citations: 101 www.bmj.com
S Vammen, JS Lindholt, L Østergaard… - British Journal of …, 2001 - Wiley Online Library
… The aim of this study was to investigate the effect of roxithromycin on the expansion rate of small AAAs in comparison with placebo, and to assess the impact of this treatment on co-…
E Gurfinkel, G Bozovich, E Beck, E Testa… - European Heart …, 1999 - academic.oup.com
… roxithromycin improves clinical outcome in patients with acute non-Q-wave coronary syndromes. Preliminary reports revealed a reduction in events in the roxithromycin … roxithromycin or …
Number of citations: 419 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.